molecular formula C29H29N3O2S B11641573 9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole

9-ethyl-3-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole

Cat. No.: B11641573
M. Wt: 483.6 g/mol
InChI Key: OTRRFGHYJJWINI-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .

Scientific Research Applications

9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-ETHYL-3-{[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE lies in its combined structural features, which confer specific biological activities and applications that are not observed in simpler analogs. The presence of the naphthalene-sulfonyl-piperazine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H29N3O2S

Molecular Weight

483.6 g/mol

IUPAC Name

9-ethyl-3-[(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methyl]carbazole

InChI

InChI=1S/C29H29N3O2S/c1-2-32-28-10-6-5-9-26(28)27-19-22(11-14-29(27)32)21-30-15-17-31(18-16-30)35(33,34)25-13-12-23-7-3-4-8-24(23)20-25/h3-14,19-20H,2,15-18,21H2,1H3

InChI Key

OTRRFGHYJJWINI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61

Origin of Product

United States

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